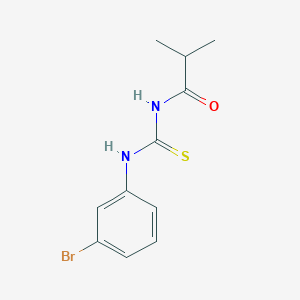![molecular formula C16H17N7O3S B254743 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
科学的研究の応用
4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been reported to improve insulin sensitivity and glucose tolerance in diabetic animal models. In addition, it has been shown to reduce body weight and improve lipid metabolism in obese animal models. Furthermore, 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
作用機序
4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor works by inhibiting the activity of protein tyrosine phosphatase 1B (4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide), an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide, 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced blood glucose levels. Additionally, 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been shown to inhibit the growth and proliferation of cancer cells by interfering with their signaling pathways.
Biochemical and Physiological Effects:
4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, enhanced glucose uptake, reduced blood glucose levels, improved lipid metabolism, and anti-cancer activity. These effects make 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor a potential therapeutic agent for various diseases, including diabetes, obesity, and cancer.
実験室実験の利点と制限
One of the advantages of using 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor in lab experiments is its specificity towards 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide, which allows for targeted inhibition of its activity. Additionally, 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor in lab experiments is its relatively high cost, which may limit its widespread use.
将来の方向性
There are several future directions for the research and development of 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to explore the molecular mechanisms underlying its anti-cancer activity and to identify potential drug targets for combination therapy. Furthermore, the development of more cost-effective synthesis methods for 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor may improve its accessibility for lab experiments and drug development.
合成法
The synthesis of 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor involves several steps, including the reaction of 4-bromo-1,2,3-triazole with 6-chloronicotinic acid, followed by the reaction with pyrrolidine and sodium hydride. The resulting compound is then reacted with 4-(aminosulfonyl)benzohydrazide to obtain 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor.
特性
製品名 |
4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide |
|---|---|
分子式 |
C16H17N7O3S |
分子量 |
387.4 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylsulfonyl-N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzohydrazide |
InChI |
InChI=1S/C16H17N7O3S/c24-16(20-18-14-7-8-15-19-17-11-23(15)21-14)12-3-5-13(6-4-12)27(25,26)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,18,21)(H,20,24) |
InChIキー |
XPNAZHOJXIFJQZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NN4C=NN=C4C=C3 |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NN4C=NN=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)




![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)
